![molecular formula C10H9NO3 B1268414 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 38527-50-3](/img/structure/B1268414.png)

6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

概要

説明

Synthesis Analysis

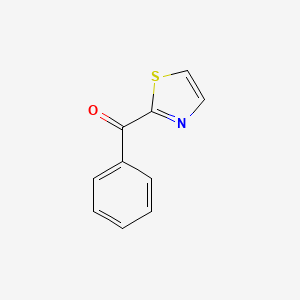

The synthesis of compounds similar to 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves complex chemical reactions. For example, compounds like 4-hydroxy-1,3-oxazin-6-ones are synthesized from chlorocarbonyl(phenyl)ketene and amides, demonstrating the multifaceted approaches to synthesizing oxazin derivatives. The flash vacuum thermolysis (FVT) reactions of these compounds can lead to the formation of carboxy(phenyl)ketene as a major product, showcasing the intricate steps involved in the synthesis process (George et al., 2007).

Molecular Structure Analysis

The molecular structure of similar compounds reveals significant details about their chemical behavior. For instance, the crystal structure of a compound closely related to this compound was determined using single-crystal X-ray diffraction, highlighting the planarity of the molecular systems and the presence of strong hydrogen bonding (Udupa, 1982).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives often involve transformations leading to the creation of new compounds. For example, the synthesis of 4H-benzo[d][1,3]oxazin-4-one derivatives via Pd-catalyzed carbonylative cross-coupling demonstrates the compound's reactivity and potential for creating structurally diverse derivatives (Zheng et al., 2021).

Physical Properties Analysis

The physical properties of this compound and its derivatives can vary significantly. Properties such as solubility, melting point, and crystalline structure are crucial for understanding how these compounds behave under different conditions. Detailed analysis of these properties is essential for their application in various scientific fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications of this compound derivatives. Studies such as the one conducted by Gabriele et al. (2006) on the tandem oxidative aminocarbonylation of triple bonds in related compounds underline the complexity and versatility of their chemical behavior (Gabriele et al., 2006).

科学的研究の応用

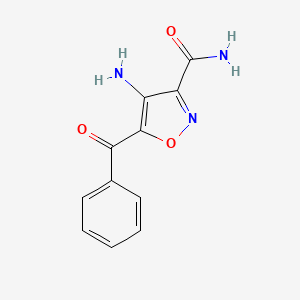

Acidic Properties and Biological Media Interaction

- Potentiometric Study : 4-Hydroxy-6H-1,3oxazin-6-ones, closely related to 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one, demonstrate properties of weak OH acids. They exist primarily in neutral form in biological media, suggesting potential biological interactions and stability concerns in pharmaceutical formulations (Lalaev et al., 2006).

Synthesis and Biological Activity

- Synthesis and Brine Shrimp Lethality : Novel 1,3-benzoxazine compounds, including derivatives of this compound, were synthesized from eugenol and showed significant biological activity as evidenced by brine shrimp lethality tests (Rudyanto et al., 2014).

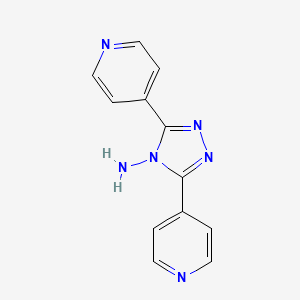

Synthesis and Antimicrobial Activity

- Smiles Rearrangement for Antimicrobial Activity : Synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives demonstrated substantial antimicrobial activity against Gram-positive and Gram-negative bacteria, with variations based on fluorine atoms enhancing antimicrobial properties. This indicates potential applications in developing antimicrobial agents (Fang et al., 2011).

Antioxidant and Anticorrosive Properties

- Antioxidant and Anticorrosive Additives for Motor Oils : 2-Methyl-benzo[d][1,3]oxazin-4-one, a structural relative, was used to synthesize various derivatives for application as antioxidant additives in motor oils. These compounds decomposed alkyl peroxide radicals and hydrogen peroxides, suggesting potential applications in industrial lubricants (Hassan et al., 2011).

Cytotoxicity in Cancer Research

- Cytotoxicity on MCF-7 Cell Line : Benzoxazine and aminomethyl derivatives of eugenol, which include structures similar to this compound, were found to exhibit cytotoxicity against the MCF-7 cancer cell line. This suggests potential applications in cancer research and therapy (Rudyanto et al., 2015).

特性

IUPAC Name |

6-methoxy-2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-11-9-4-3-7(13-2)5-8(9)10(12)14-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUKVGUCKLGAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

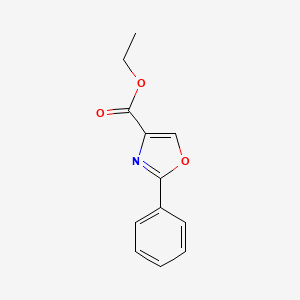

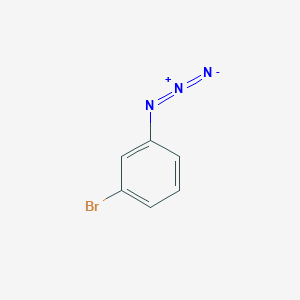

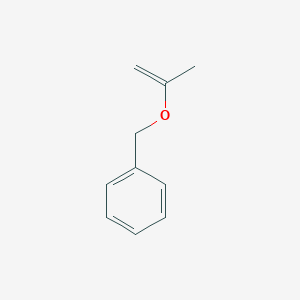

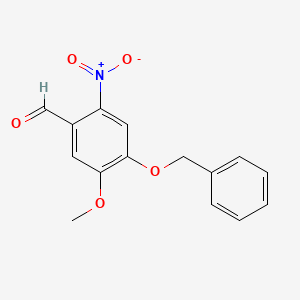

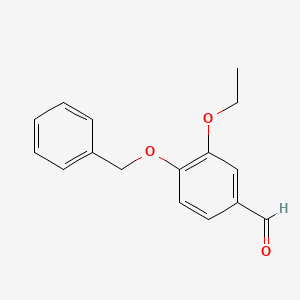

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)